molecular formula C15H9Br2NO B10931221 3,5-Bis(3-bromophenyl)isoxazole

3,5-Bis(3-bromophenyl)isoxazole

Cat. No.: B10931221
M. Wt: 379.05 g/mol
InChI Key: IZWBKOFDRORBSA-UHFFFAOYSA-N
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Description

3,5-Bis(3-bromophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with two 3-bromophenyl groups at the 3 and 5 positions. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3,5-Bis(3-bromophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity while minimizing waste and cost.

Chemical Reactions Analysis

3,5-Bis(3-bromophenyl)isoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The major products formed from these reactions are often other isoxazole derivatives with varying biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Bis(3-bromophenyl)isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors to exert its neuroprotective effects .

Comparison with Similar Compounds

3,5-Bis(3-bromophenyl)isoxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H9Br2NO

Molecular Weight

379.05 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1,2-oxazole

InChI

InChI=1S/C15H9Br2NO/c16-12-5-1-3-10(7-12)14-9-15(19-18-14)11-4-2-6-13(17)8-11/h1-9H

InChI Key

IZWBKOFDRORBSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC(=CC=C3)Br

Origin of Product

United States

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